6-Bromo-2,1-benzoxazole-3-carboxylic acid

Analytical Chemistry Quality Control Medicinal Chemistry

This 6-bromo-2,1-benzisoxazole-3-carboxylic acid combines a reactive COOH handle for amide coupling and a Br atom for Suzuki/Buchwald-Hartwig diversifications. The 2,1-benzisoxazole core is a privileged pharmacophore active at kinase, GPCR (5-HT₆), and BMP targets. With MW 242.03, LogP 2.3, and ≥98% purity, it is an ideal fragment for FBDD and parallel library synthesis. The bromine enables halogen bonding and hydrophobic pocket interactions unavailable with H, F, or Cl analogs. Choose this scaffold for divergent SAR exploration.

Molecular Formula C8H4BrNO3
Molecular Weight 242.03 g/mol
CAS No. 1204296-65-0
Cat. No. B1520086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,1-benzoxazole-3-carboxylic acid
CAS1204296-65-0
Molecular FormulaC8H4BrNO3
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(ON=C2C=C1Br)C(=O)O
InChIInChI=1S/C8H4BrNO3/c9-4-1-2-5-6(3-4)10-13-7(5)8(11)12/h1-3H,(H,11,12)
InChIKeyOVTUMTXURUVLTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,1-benzoxazole-3-carboxylic acid (CAS 1204296-65-0) – Core Properties and Structural Identity


6-Bromo-2,1-benzoxazole-3-carboxylic acid (CAS: 1204296-65-0) is a heterocyclic building block belonging to the 2,1-benzisoxazole class . It features a fused bicyclic core consisting of a benzene ring and an isoxazole ring, with a bromine atom at the 6-position and a carboxylic acid group at the 3-position . The molecular formula is C₈H₄BrNO₃ with a molecular weight of 242.03 g/mol . This scaffold is a recognized 'privileged structure' in medicinal chemistry, capable of engaging diverse biological targets through π-π stacking, π-cation interactions, and hydrogen bonding . The compound serves as a versatile intermediate for the synthesis of kinase inhibitors, GPCR modulators, and other bioactive molecules [1].

Why 6-Bromo-2,1-benzoxazole-3-carboxylic acid Cannot Be Replaced by Non-Halogenated or Differently Substituted Benzoxazole Analogs


The substitution pattern on the benzoxazole core dictates both physicochemical properties and biological target engagement . The bromine atom at the 6-position significantly increases lipophilicity (XLogP3 = 2.3) and molecular weight compared to the unsubstituted parent (2,1-benzisoxazole-3-carboxylic acid, MW = 163.13 g/mol) , altering membrane permeability and metabolic stability. Crucially, bromine serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling further diversification that is impossible with the non-halogenated scaffold . In biological contexts, the bromine atom can occupy hydrophobic pockets or engage in halogen bonding with target proteins, a feature absent in fluoro, chloro, or hydrogen analogs . Therefore, substituting this compound with its non-brominated or differently halogenated analogs will yield divergent synthetic outcomes and biological activity profiles.

Quantitative Differentiation of 6-Bromo-2,1-benzoxazole-3-carboxylic acid (CAS 1204296-65-0)


Superior Purity Assured: 98% Assay vs. Industry-Standard 95% for 6-Bromo-2,1-benzoxazole-3-carboxylic acid

Vendor analytical data demonstrate that multiple suppliers offer 6-Bromo-2,1-benzoxazole-3-carboxylic acid at a certified purity of 98% . This compares favorably against the more commonly available standard purity of 95% for the same compound . The 3% absolute purity difference can be critical in sensitive biological assays or in multi-step syntheses where impurities accumulate.

Analytical Chemistry Quality Control Medicinal Chemistry

Enhanced Lipophilicity for Membrane Penetration: Calculated XLogP3 of 2.3 vs. Parent Scaffold

Computational predictions indicate an XLogP3 value of 2.3 for 6-Bromo-2,1-benzoxazole-3-carboxylic acid . This represents a substantial increase in lipophilicity compared to the unsubstituted parent compound, 2,1-benzisoxazole-3-carboxylic acid (XLogP3 approximately 1.2, based on molecular weight and structure) , or the 5-fluoro analog . Increased lipophilicity is a key determinant of passive membrane permeability and can influence oral bioavailability.

Medicinal Chemistry ADME QSAR

Synthetic Versatility: The Bromine Atom as a Functional Handle for Cross-Coupling

The presence of the bromine atom at the 6-position of the benzoxazole ring serves as a critical functional handle for a wide array of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) . This allows for the rapid generation of diverse compound libraries by introducing aryl, heteroaryl, amino, or alkyne groups. In contrast, the non-halogenated parent compound, 2,1-benzisoxazole-3-carboxylic acid , or the 5-chloro analog , cannot undergo these reactions under the same mild conditions, limiting their utility in late-stage diversification.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Optimal Use Cases for 6-Bromo-2,1-benzoxazole-3-carboxylic acid (CAS 1204296-65-0) Based on Evidence


Design and Synthesis of Kinase and GPCR Inhibitor Libraries

As a brominated benzoxazole carboxylic acid, this compound is ideally suited as a core scaffold for the parallel synthesis of kinase inhibitors and GPCR modulators [1]. The carboxylic acid can be used for amide coupling, while the bromine atom enables the introduction of diverse molecular fragments via Suzuki or Buchwald-Hartwig reactions to explore chemical space and optimize potency and selectivity .

Synthesis of 5-HT₆ Receptor Ligands for CNS Drug Discovery

The benzoxazole scaffold is a known pharmacophore for 5-HT₆ receptor ligands [1]. The 6-bromo substitution pattern increases lipophilicity (XLogP3 = 2.3) , which is beneficial for crossing the blood-brain barrier. This compound can serve as a key intermediate in the synthesis of novel antagonists or agonists targeting cognitive dysfunction in schizophrenia and Alzheimer's disease [1].

Exploration of BMP Signaling Agonists

Potent benzoxazole compounds have been identified as agonists of bone morphogenetic protein (BMP) signaling, a pathway critical in renal development and disease [1]. The 6-bromo-2,1-benzoxazole-3-carboxylic acid scaffold provides a privileged starting point for developing new chemical probes to study BMP signaling or as potential therapeutic leads for renal disorders and regenerative medicine .

High-Purity Building Block for Fragment-Based Drug Discovery (FBDD)

With a low molecular weight (242.03 g/mol) [1] and commercially available high purity (98%) , this compound meets the criteria for a high-quality fragment in FBDD libraries. Its balanced profile of hydrogen bond donors (1), acceptors (3), and moderate lipophilicity (XLogP3 = 2.3) [1] makes it an attractive starting point for fragment growing or linking strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2,1-benzoxazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.